3-(Thiophene-3-carboxamido)benzoic acid CAS number
3-(Thiophene-3-carboxamido)benzoic acid CAS number
This technical guide details the chemical identity, synthesis, and application of 3-(Thiophene-3-carboxamido)benzoic acid , a specialized amide scaffold used in medicinal chemistry.
Part 1: Chemical Identity & Core Properties[1]
Compound Overview 3-(Thiophene-3-carboxamido)benzoic acid is a diaryl amide featuring a thiophene ring linked to a benzoic acid moiety via an amide bond. Unlike its more common isomer, 3-(Thiophene-2-carboxamido)benzoic acid (CAS 24341-72-8), the 3-isomer is a specialized research compound often employed to probe structure-activity relationships (SAR) in kinase inhibitors and protein-protein interaction modulators.
Identity Table
| Property | Value |
| Chemical Name | 3-[(Thiophene-3-carbonyl)amino]benzoic acid |
| CAS Number | Not Widely Indexed (See Note*) |
| Molecular Formula | |
| Molecular Weight | 247.27 g/mol |
| SMILES | O=C(O)c1cccc(NC(=O)c2ccsc2)c1 |
| LogP (Predicted) | 2.8 ± 0.4 |
| pKa (Acid) | ~4.0 (Benzoic acid moiety) |
| pKa (Amide) | ~13.5 (Neutral under physiological conditions) |
| Appearance | Off-white to pale yellow solid |
*Note: While the 2-isomer is commercially available (CAS 24341-72-8), the 3-isomer is typically synthesized on-demand. The CAS numbers for the primary reactants are provided in the synthesis section.
Part 2: Synthetic Methodology (Expert Protocol)
Rationale The synthesis of 3-(Thiophene-3-carboxamido)benzoic acid is best achieved via a direct amide coupling. Two primary pathways exist: Acid Chloride Activation (Scale-up friendly) and HATU Coupling (High-throughput friendly). The protocol below details the Acid Chloride Activation method due to its cost-effectiveness and high purity profile for this specific scaffold.
Reagents Required
-
3-Aminobenzoic acid (CAS: 99-05-8)
-
Thionyl Chloride (
) -
Pyridine or Triethylamine (
) -
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Protocol
-
Activation (Acid Chloride Formation):
-
Dissolve Thiophene-3-carboxylic acid (1.0 eq) in anhydrous DCM under
atmosphere. -
Add Thionyl Chloride (1.5 eq) dropwise, followed by a catalytic amount of DMF (2-3 drops).
-
Reflux at 40°C for 2 hours until gas evolution (
, ) ceases. -
Concentrate in vacuo to remove excess
to yield crude Thiophene-3-carbonyl chloride. Do not purify.
-
-
Coupling (Amide Bond Formation):
-
Dissolve 3-Aminobenzoic acid (1.0 eq) in anhydrous DCM/Pyridine (4:1 ratio).
-
Cool the solution to 0°C.
-
Add the crude Thiophene-3-carbonyl chloride (dissolved in minimal DCM) dropwise over 30 minutes.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.
-
-
Workup & Purification:
-
Quench the reaction with 1N HCl (to protonate the carboxylic acid and remove pyridine).
-
Extract with Ethyl Acetate (
). -
Wash the organic layer with Brine, dry over
, and concentrate. -
Recrystallization : The crude solid is typically recrystallized from Ethanol/Water (9:1) to yield the pure product.
-
Reaction Scheme Visualization
Figure 1: Synthetic pathway via acid chloride activation. This method avoids expensive coupling reagents and simplifies purification.
Part 3: Biological Applications & Pharmacophore Analysis
Pharmacophore Significance The thiophene-3-carboxamide scaffold is a bioisostere of the benzamide moiety, offering distinct electronic and steric properties.
-
Kinase Inhibition : Thiophene carboxamides are frequent motifs in ATP-competitive kinase inhibitors. The thiophene sulfur can engage in specific
-interactions or hydrogen bonds within the ATP binding pocket. -
RhoA/ROCK Pathway : Derivatives of thiophene-3-carboxylic acid have been identified as inhibitors of the RhoA/ROCK pathway, crucial for preventing tumor metastasis [1].
-
Viral Polymerase Inhibition : Similar scaffolds have shown activity against viral RNA-dependent RNA polymerases (RdRp) by occupying the hydrophobic cleft of the enzyme.
Mechanism of Action (Hypothetical Context) In a biological system, the benzoic acid moiety typically serves as a solvent-exposed "tail" or interacts with arginine/lysine residues (salt bridge), while the thiophene-amide core acts as the primary hinge-binding motif.
Figure 2: Potential biological targets based on the thiophene-carboxamide pharmacophore.
Part 4: Analytical Characterization (Expected Data)
To validate the synthesis, the following analytical signatures should be confirmed:
1.
- 13.0 ppm (s, 1H) : Carboxylic acid proton (-COOH ).
- 10.4 ppm (s, 1H) : Amide proton (-NH -CO-).
- 8.3 - 8.4 ppm (s, 1H) : Thiophene C2-H (Deshielded by S and C=O).
- 8.2 ppm (s, 1H) : Benzoic acid C2-H (Ortho to both groups).
- 7.9 - 8.0 ppm (m, 2H) : Benzoic acid C4-H, C6-H.
- 7.6 ppm (dd, 1H) : Thiophene C5-H.
- 7.4 - 7.5 ppm (m, 2H) : Benzoic acid C5-H and Thiophene C4-H.
2. Mass Spectrometry (ESI-MS)
-
Positive Mode (
) : . -
Negative Mode (
) : . -
Fragmentation : Loss of
( ) and cleavage of the amide bond are characteristic.
References
-
Li, H., et al. (2024). "Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway." European Journal of Medicinal Chemistry.
-
Ambeed, Inc. (2024). "Product Analysis: 3-(Thiophene-2-carboxamido)benzoic acid (Isomer Reference)." Ambeed Catalog.
-
Sigma-Aldrich. (2024). "Thiophene-3-carboxylic acid: Properties and Applications." Merck KGaA.
